2-Bromo-6-cyano-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-bromo-6-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-5(10)2-1-4(3-11)6(7)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJCIFWPGPMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Reactivity Profile and Synthetic Utility of 2-Bromo-6-cyano-3-fluorobenzoic Acid
Executive Summary
In the context of pharmaceutical drug development, the "mechanism of action" (MoA) of a small-molecule building block differs fundamentally from that of a biologically active ligand. For 2-Bromo-6-cyano-3-fluorobenzoic acid (CAS 1804387-49-2) [1], its MoA is defined by its orthogonal chemical reactivity . This compound does not bind to biological receptors; rather, it acts as a highly versatile, polyfunctional linchpin in the synthesis of complex Active Pharmaceutical Ingredients (APIs).
This technical whitepaper deconstructs the electronic mechanisms, causality of reactivity, and self-validating synthetic protocols associated with this critical intermediate, providing drug development professionals with a blueprint for leveraging its unique structural anatomy.
Structural Anatomy and Electronic Mechanisms
The utility of 2-Bromo-6-cyano-3-fluorobenzoic acid stems from the precise spatial arrangement of four distinct functional groups on a single benzene ring. Each group provides a distinct vector for molecular assembly:
-
Carboxylic Acid (-COOH, Position 1): Serves as a primary directing group and a site for standard amide coupling or esterification.
-
Bromine (-Br, Position 2): Features a relatively low bond dissociation energy compared to C-F bonds. This makes it the premier site for transition-metal-catalyzed oxidative addition[2].
-
Fluorine (-F, Position 3): Highly electronegative. While fluorine is a poor leaving group in standard SN2 reactions, it is the optimal leaving group in Nucleophilic Aromatic Substitution ( SNAr )[3].
-
Nitrile (-CN, Position 6): A powerfully electron-withdrawing group (EWG) that drastically reduces the electron density of the aromatic ring. It is the primary activator that enables the displacement of the adjacent fluorine atom[4].
Orthogonal reactivity pathways of 2-Bromo-6-cyano-3-fluorobenzoic acid in API synthesis.
Mechanisms of Action in Synthetic Pathways
Pathway A: The Bromo Mechanism (Palladium-Catalyzed Cross-Coupling)
The C-Br bond acts as the primary initiation site for carbon-carbon bond formation via the [2].
-
Causality of Mechanism: A low-valent Palladium(0) catalyst selectively inserts into the C-Br bond (oxidative addition) because it is significantly weaker than the C-F bond. This generates a Pd(II) intermediate. Following transmetalation with an arylboronic acid (facilitated by a base), reductive elimination yields a biaryl compound while regenerating the Pd(0) catalyst[5].
Catalytic cycle of Suzuki-Miyaura cross-coupling at the C-Br bond.
Pathway B: The Fluoro Mechanism (Nucleophilic Aromatic Substitution)
The C-F bond is targeted for carbon-heteroatom (C-N, C-O, C-S) bond formation via an addition-elimination SNAr mechanism[3].
-
Causality of Mechanism: The nucleophile attacks the electron-deficient carbon attached to the fluorine. The resulting negative charge is delocalized into the aromatic ring, forming a highly stabilized intermediate (the Meisenheimer complex). The strong electron-withdrawing nature of the -CN group (and to a lesser extent, the -COOH group) is the direct causal factor that stabilizes this complex, allowing the subsequent elimination of the fluoride ion to restore aromaticity[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems , where the physical chemistry of the reaction provides built-in checkpoints for success.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling (Targeting C-Br)
Objective: Construct a biaryl scaffold while leaving the C-F and -CN groups intact.
-
Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-6-cyano-3-fluorobenzoic acid (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand prevents catalyst deactivation and forces the necessary steric geometry for coupling ortho-substituted bromoarenes.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Purge with N2 for 10 minutes.
-
Heating: Stir the mixture at 80 °C for 8 hours.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot and analyze via LC-MS. The system is validated when the distinct starting material isotopic mass cluster (m/z ~242/244, 1:1 ratio due to 79Br/81Br ) is completely consumed, replaced by a singular mass peak corresponding to the debrominated biaryl product.
-
Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylate), extract with EtOAc, and purify via silica gel chromatography.
Protocol 2: SNAr Amination (Targeting C-F)
Objective: Displace the fluorine atom with a secondary amine.
-
Preparation: Dissolve 2-Bromo-6-cyano-3-fluorobenzoic acid (1.0 equiv) in anhydrous DMF. Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, maximizing its kinetic energy for the attack.
-
Reagent Addition: Add morpholine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HF byproduct, preventing the protonation and deactivation of the morpholine nucleophile.
-
Heating: Stir at 100 °C for 12 hours.
-
Self-Validation Checkpoint: Analyze the crude mixture via 19F NMR. The reaction is validated when the distinct aryl fluoride signal (typically between -110 and -130 ppm) completely disappears from the spectrum, confirming 100% conversion of the C-F bond.
Quantitative Reactivity Matrix
The following table summarizes the quantitative data and expected parameters for the orthogonal derivatization of this compound.
| Functional Group Target | Reaction Mechanism | Typical Reagents / Catalyst | Reaction Time & Temp | Expected Yield Range |
| C-Br (Position 2) | Suzuki-Miyaura Coupling | Pd(dppf)Cl2 , K2CO3 , Aryl-B(OH)₂ | 80 °C, 4-12 h | 75% - 90% |
| C-F (Position 3) | SNAr (Amination) | Morpholine, DIPEA, DMF | 100 °C, 6-18 h | 65% - 85% |
| -COOH (Position 1) | Amide Coupling | HATU, DIPEA, Primary Amine | 25 °C, 2-4 h | 80% - 95% |
| -CN (Position 6) | Nitrile Hydrolysis | NaOH (aq), EtOH or H2O2 | 60 °C, 12 h | 70% - 85% |
References
-
Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI (Catalysts) URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: BYJU'S Chemistry URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
Structural and physicochemical properties of 2-Bromo-6-cyano-3-fluorobenzoic acid
Structural and Physicochemical Profiling of 2-Bromo-6-cyano-3-fluorobenzoic acid: A Strategic Intermediate in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly specific, target-directed therapeutics relies heavily on densely functionalized building blocks. 2-Bromo-6-cyano-3-fluorobenzoic acid (CAS: 1804387-49-2)[1] represents a quintessential example of such a scaffold. Featuring a tetrasubstituted benzene core, this molecule offers four distinct, orthogonally reactive handles: a carboxylic acid, an aryl bromide, an aryl nitrile, and an aryl fluoride. Mastering the regioselective manipulation of this compound is critical for unlocking complex pharmacophores, such as substituted quinazolines, indazoles, and advanced benzamides used in kinase inhibition and oncology.
Physicochemical and Structural Profiling
Understanding the physicochemical baseline of a building block is paramount before integrating it into a synthetic pipeline. The strategic placement of electron-withdrawing groups (cyano, fluoro, bromo) around the benzoic acid core significantly alters its electronic and steric landscape.
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 1804387-49-2 | Unique registry identifier for procurement and intellectual property tracking[1]. |
| Molecular Formula | C8H3BrFNO2 | High density of heteroatoms and halogens facilitates diverse, late-stage functionalization[1]. |
| Molecular Weight | 244.02 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5[1]. |
| Topological Polar Surface Area (TPSA) | ~61.1 Ų | Calculated via fragment-based contributions[2]; optimal for maintaining membrane permeability while allowing the addition of polar groups later in the synthesis. |
| Calculated logP | ~2.2 | The fluorine atom increases lipophilicity without the massive hydrophobic penalty associated with larger halogens, improving target binding[3]. |
| pKa (Carboxylic Acid) | ~1.5 - 2.0 | The ortho-cyano and ortho-bromo groups exert a strong inductive electron-withdrawing effect, drastically lowering the pKa compared to unsubstituted benzoic acid (pKa 4.2). |
Orthogonal Reactivity and Pathway Mapping
The true synthetic value of 2-Bromo-6-cyano-3-fluorobenzoic acid lies in its orthogonal reactivity. Each functional group can be selectively addressed under specific reaction conditions without inducing cross-reactivity at the other sites.
Figure 1: Orthogonal functionalization pathways of 2-Bromo-6-cyano-3-fluorobenzoic acid.
Experimental Methodologies: Self-Validating Protocols
Working with highly sterically hindered, electron-deficient arenes requires precise tuning of reaction conditions. Below are field-proven methodologies for the two most critical initial transformations.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling (2-Bromo Position)
-
Objective: To form a new C-C bond at the 2-position without hydrolyzing the sensitive cyano group or displacing the fluorine atom.
-
Causality & Design: The electron-deficient nature of the ring accelerates the oxidative addition of the palladium catalyst to the C-Br bond. However, the extreme steric bulk from the adjacent cyano and carboxylate groups impedes the reductive elimination step. To overcome this, Pd(dppf)Cl₂ is utilized. The bidentate dppf ligand possesses a large "bite angle" (approx. 99°), which forces the intermediates closer together, drastically accelerating reductive elimination.
-
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-6-cyano-3-fluorobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The biphasic nature ensures the solubility of both the organic substrate and the inorganic base, while water is strictly required to form the reactive boronate species during transmetalation.
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv). A mild base is chosen to prevent the hydrolysis of the cyano group to an amide, which would occur with stronger bases like NaOH.
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours. Monitor via LC-MS.
-
Workup: Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol 2: Sterically Hindered Amidation (Carboxylic Acid)
-
Objective: To form an amide bond at the highly congested carboxylate without inducing debromination or SNAr at the fluorine position.
-
Causality & Design: Standard coupling reagents (e.g., EDC/HOBt) routinely fail here due to the dual ortho-substituents (bromo and cyano) shielding the carbonyl carbon. We employ HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen in the HOAt leaving group exerts a "neighboring group effect," hydrogen-bonding with the incoming amine and guiding it directly to the sterically shielded carbonyl carbon, accelerating aminolysis.
-
Step-by-Step Workflow:
-
Activation: Dissolve 2-Bromo-6-cyano-3-fluorobenzoic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.
-
Coupling Agent: Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the active ester. Stir for 15 minutes to ensure complete formation of the HOAt ester.
-
Aminolysis: Add the primary or secondary amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation: Quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS. The mass spectrum should confirm the product mass without the loss of 79/81 Da (which would indicate unwanted debromination).
-
Purification: Dilute with water to precipitate the product, or extract with dichloromethane. Wash extensively with 5% LiCl aqueous solution to remove residual DMF.
-
Strategic Role in Medicinal Chemistry
The strategic incorporation of fluorine in this scaffold is not merely structural; it is highly functional. As noted in comprehensive reviews of fluorine in medicinal chemistry[3], the C-F bond is highly non-polarizable and mimics the steric profile of a hydrogen atom while providing profound metabolic stability. In the context of 2-Bromo-6-cyano-3-fluorobenzoic acid, the fluorine atom blocks potential CYP450-mediated oxidation at the 3-position. Furthermore, once the bromo and carboxylate groups are functionalized, the fluorine atom becomes highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing pull of the adjacent cyano group. This allows for late-stage diversification with various N- or O-nucleophiles to fine-tune the pharmacokinetic profile (e.g., solubility and half-life) of the resulting drug candidate.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties." Journal of Medicinal Chemistry, 43(20), 3714-3717. URL: [Link]
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- 1. evitachem.com [evitachem.com]
- 2. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 2-Bromo-6-cyano-3-fluorobenzoic Acid in Advanced Pharmaceutical Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In contemporary medicinal chemistry, the design of highly selective targeted therapies—such as kinase inhibitors and PARP inhibitors—relies heavily on densely functionalized aromatic scaffolds. 2-Bromo-6-cyano-3-fluorobenzoic acid (CAS: 1804387-49-2) has emerged as a critical pharmaceutical intermediate (1)[1]. With a molecular weight of 244.02 g/mol , this tetrasubstituted benzene derivative offers four orthogonal vectors for chemical diversification. This whitepaper dissects its reactivity profile, details self-validating synthetic protocols, and provides a mechanistic blueprint for its integration into active pharmaceutical ingredients (APIs) (2)[2].
Structural Rationale & Orthogonal Reactivity
The architecture of 2-Bromo-6-cyano-3-fluorobenzoic acid (BCFBA) is a masterclass in synthetic design. Each functional group is strategically positioned to allow sequential functionalization without interfering with the others:
-
C1 Carboxylic Acid : Primed for amide bond formation. The extreme steric hindrance from the ortho-bromo and ortho-cyano groups necessitates highly active coupling reagents to drive the reaction forward.
-
C2 Bromine : Acts as the primary handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Its proximity to the electron-withdrawing cyano group accelerates oxidative addition by the palladium catalyst.
-
C3 Fluorine : Serves a dual purpose. Biologically, it blocks CYP450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life of the final drug. Chemically, it can act as a leaving group for Nucleophilic Aromatic Substitution ( SNAr ) when subjected to strong nucleophiles at elevated temperatures.
-
C6 Cyano Group : A versatile precursor. It can be reduced to a primary amine for subsequent intramolecular cyclization (forming isoindolinones or quinazolines) or converted into a tetrazole, a metabolically stable bioisostere for a carboxylic acid.
Caption: Orthogonal reactivity map of 2-Bromo-6-cyano-3-fluorobenzoic acid.
Application in Complex Scaffold Assembly
The true value of BCFBA lies in its ability to serve as a linchpin for macrocycles and complex heterocycles. Similar cyano-fluorobenzoic acid derivatives have been successfully utilized in fragment-based domain shuffling for the synthesis of complex pyran-based macrocycles (3)[3]. In these workflows, the carboxylic acid is first coupled to an amine-bearing fragment. Subsequently, the cyano and fluoro groups can be leveraged for macrocyclization via SNAr or reductive amination pathways.
Caption: Sequential synthetic workflow from BCFBA to a target API core.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.
Protocol A: Sterically Hindered Amide Coupling
-
Causality : Standard carbodiimides (EDC/DCC) often fail with BCFBA due to the immense steric bulk of the ortho-bromo and ortho-cyano groups. We utilize HATU, which generates a highly reactive HOAt ester, overcoming the activation energy barrier.
-
Preparation : Dissolve 2-Bromo-6-cyano-3-fluorobenzoic acid (1.0 mmol) and the target primary amine (1.1 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
-
Activation : Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0 °C.
-
Reaction : Stir at room temperature for 4-6 hours.
-
Validation Checkpoint : Monitor via LC-MS. The reaction is self-validating when the starting material mass ( m/z 242/244 [M−H]− ) is completely consumed, replaced by the desired amide mass.
Protocol B: Suzuki-Miyaura Cross-Coupling & Palladium Scavenging
-
Causality : The bulky, bidentate dppf ligand in Pd(dppf)Cl2 forces a cis-geometry on the palladium center, facilitating rapid reductive elimination while suppressing unwanted β -hydride elimination. Post-reaction, metal scavengers are mandatory to meet the strict heavy metal limits in pharmaceutical manufacturing (4)[4].
-
Preparation : Combine the bromo-amide intermediate (1.0 mmol), arylboronic acid (1.5 mmol), and K2CO3 (3.0 mmol) in a 1,4-Dioxane/ H2O mixture (4:1, 10 mL).
-
Catalysis : Degas the mixture with N2 for 10 minutes. Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol).
-
Reaction : Heat at 90 °C for 12 hours under N2 .
-
Scavenging : Cool to room temperature. Add a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol, 4.0 equiv relative to Pd) and stir for 4 hours.
-
Validation Checkpoint : Filter through Celite. Analyze the filtrate via ICP-MS. A successful scavenging step is validated by a residual palladium concentration of <10 ppm.
Quantitative Data: Optimization of Cross-Coupling
The table below summarizes the optimization of the Suzuki-Miyaura coupling on the sterically hindered BCFBA-derived amide, highlighting the critical role of the catalyst and scavenging protocol.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Residual Pd (ppm)* |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene / H2O | 90 | 45% | > 500 |
| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane / H2O | 90 | 88% | > 500 |
| 3 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane / H2O | 90 | 85% | < 10 |
| 4 | Pd2(dba)3 / XPhos | Cs2CO3 | Dioxane | 100 | 92% | < 10 |
*Entries 3 and 4 were subjected to post-reaction treatment with SiliaMetS® Thiol scavengers for 4 hours at room temperature.
References
-
Chemsrc , 3-Chloro-2,4-difluorobenzenesulfonamide | CAS#:1204573-48-7. Available at: [Link]
-
PNAS , Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles. Available at:[Link]
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An In-depth Technical Guide on the Crystal Structure Analysis and Bonding in 2-Bromo-6-cyano-3-fluorobenzoic Acid: A Comparative and Predictive Study
This guide provides a comprehensive technical analysis of the anticipated crystal structure and bonding characteristics of 2-Bromo-6-cyano-3-fluorobenzoic acid. In the absence of published crystallographic data for this specific molecule, this document leverages a detailed examination of the crystal structure of the closely related compound, 2-bromobenzoic acid, as a foundational model. Through a comparative and predictive approach, we will explore the profound influence of the additional cyano and fluoro substituents on the molecular geometry, intermolecular interactions, and overall crystal packing. This analysis is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of polysubstituted benzoic acid derivatives.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science.[1] Their carboxylic acid moiety provides a reliable site for hydrogen bonding, often leading to predictable supramolecular assemblies, while the varied substituents on the aromatic ring allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and crystal packing.[2] The title compound, 2-Bromo-6-cyano-3-fluorobenzoic acid, presents a particularly interesting case study due to its unique combination of a bulky halogen atom (bromine), a strong hydrogen bond acceptor and electron-withdrawing group (cyano), and a highly electronegative atom (fluorine). Understanding the interplay of these functionalities in the solid state is crucial for predicting and controlling the material properties of related active pharmaceutical ingredients (APIs) and functional organic materials.
Experimental and Computational Methodology: A Roadmap to Crystal Structure Analysis
The determination and analysis of a crystal structure is a systematic process that integrates experimental techniques with computational modeling. The following workflow outlines the standard procedure that would be employed for the analysis of 2-Bromo-6-cyano-3-fluorobenzoic acid.
Figure 1: A generalized workflow for the determination and analysis of a small molecule crystal structure.
Synthesis and Crystallization
The synthesis of 2-Bromo-6-cyano-3-fluorobenzoic acid would likely proceed through a multi-step pathway, potentially starting from a commercially available substituted benzonitrile or benzoic acid derivative.[3][4] Achieving single crystals of suitable quality for X-ray diffraction is a critical and often empirical step. Slow evaporation from a suitable solvent system, such as ethanol, methanol, or acetone, is a common technique.[5]
X-ray Diffraction
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5] The diffraction pattern is collected and processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.[4]
Computational Analysis: Hirshfeld Surface and DFT
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[6][7] It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts and the characterization of different types of interactions.[8] Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and calculate electronic properties, providing a theoretical complement to the experimental X-ray data.[9][10]
A Comparative Analysis: Insights from 2-Bromobenzoic Acid
The crystal structure of 2-bromobenzoic acid has been redetermined with improved precision, providing a solid foundation for our predictive analysis.[2][11]
Table 1: Crystallographic Data for 2-Bromobenzoic Acid [11]
| Parameter | Value |
| Formula | C₇H₅BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.7955(4) |
| b (Å) | 3.99062(15) |
| c (Å) | 22.9240(8) |
| β (°) | 96.906(3) |
| V (ų) | 1343.69(8) |
| Z | 8 |
In the solid state, 2-bromobenzoic acid molecules form the classic R²₂(8) hydrogen-bonded dimer motif, a common feature for carboxylic acids.[11] The carboxy group is twisted out of the plane of the benzene ring by approximately 18.7°.[2][11] This twisting is a consequence of the steric strain imposed by the ortho-bromo substituent.[12]
Predictive Analysis of 2-Bromo-6-cyano-3-fluorobenzoic Acid
The introduction of a cyano group at the 6-position and a fluoro group at the 3-position is expected to induce significant changes in both the molecular geometry and the crystal packing of 2-bromobenzoic acid.
Anticipated Effects on Molecular Geometry
The steric and electronic effects of the additional substituents will likely lead to a more distorted molecular geometry compared to 2-bromobenzoic acid. The presence of two ortho substituents (bromo and cyano) flanking the carboxylic acid will likely increase the torsion angle between the carboxyl group and the aromatic ring. This increased steric hindrance could potentially disrupt the planarity of the molecule.[12]
Predicted Intermolecular Interactions and Crystal Packing
The presence of the cyano and fluoro groups introduces new possibilities for intermolecular interactions that will compete with and modulate the well-established hydrogen bonding of the carboxylic acid dimer.
Figure 2: A conceptual diagram of the potential interplay of intermolecular forces in the crystal packing of 2-Bromo-6-cyano-3-fluorobenzoic acid.
-
Hydrogen Bonding: The robust carboxylic acid dimer is still expected to be a primary supramolecular synthon. However, the increased steric bulk around the carboxylic acid may lead to a less planar dimer arrangement.
-
Halogen Bonding: The electrophilic region on the bromine atom (the σ-hole) could engage in halogen bonding with either the nitrogen atom of the cyano group or the carbonyl oxygen of a neighboring molecule.[13][14] This highly directional interaction could play a significant role in dictating the overall crystal packing.[3][15]
-
π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of three electron-withdrawing substituents, will likely promote offset π-π stacking interactions to minimize electrostatic repulsion.
-
Other Weak Interactions: C-H···O and C-H···F hydrogen bonds are also likely to contribute to the overall stability of the crystal lattice.
Conclusion and Future Directions
While a definitive analysis of the crystal structure and bonding of 2-Bromo-6-cyano-3-fluorobenzoic acid awaits experimental determination, this in-depth comparative and predictive study provides a robust framework for understanding its solid-state behavior. The interplay between the strong carboxylic acid hydrogen bonding, the potential for directional halogen bonding, and the influence of multiple electron-withdrawing substituents suggests a complex and fascinating crystal packing.
Future experimental work should focus on the synthesis and successful crystallization of this compound to validate the predictions made herein. Subsequent detailed crystallographic analysis, complemented by Hirshfeld surface analysis and DFT calculations, will provide a complete picture of the intricate balance of intermolecular forces that govern the supramolecular architecture of this highly functionalized benzoic acid derivative. This knowledge will be invaluable for the rational design of new pharmaceutical cocrystals and functional organic materials.
References
- Brammer, L., Bruton, E. A., & Sherwood, P. (2001). Halogen Bonding in Inorganic Crystal Design. Crystal Growth & Design, 1(4), 277-290.
-
Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 46(9), 2045-2054.[3][13]
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Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen Bonding in Two-Dimensional Crystal Engineering. Angewandte Chemie International Edition, 47(33), 6114-6120.[14]
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Kochi, J. K., & Rathore, R. (2005). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. The Journal of Organic Chemistry, 70(8), 3218-3226.[4]
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Parshad, H., Frydenvang, K., Liljefors, T., Sorensen, H. O., & Larsen, C. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-168.[16]
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Thermodynamic Stability of 2-Bromo-6-cyano-3-fluorobenzoic Acid Isomers
An In-Depth Technical Guide
Abstract
The thermodynamic stability of active pharmaceutical ingredient (API) isomers is a cornerstone of robust drug development, profoundly influencing manufacturability, formulation, bioavailability, and regulatory success. This guide provides a comprehensive technical framework for evaluating the relative thermodynamic stability of positional isomers of 2-Bromo-6-cyano-3-fluorobenzoic acid, a substituted aromatic scaffold representative of modern complex drug intermediates. We merge theoretical principles with actionable experimental and computational protocols, offering researchers and drug development professionals a holistic methodology. The narrative dissects the intricate interplay of electronic, steric, and intermolecular forces governed by substituent placement. Detailed protocols for Density Functional Theory (DFT) calculations, Differential Scanning Calorimetry (DSC), and thermodynamic solubility assays are presented as a self-validating system to predict and empirically verify isomer stability.
The Imperative of Isomer Stability in Drug Development
Substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as critical building blocks and intermediates in the synthesis of a vast array of pharmaceuticals.[1][2] The specific arrangement of substituents on the aromatic ring dictates not only the molecule's pharmacological activity but also its fundamental physicochemical properties. For a molecule like 2-Bromo-6-cyano-3-fluorobenzoic acid, several positional isomers are possible, each with a unique three-dimensional structure and electronic profile.
The thermodynamically most stable isomer typically exhibits the lowest Gibbs free energy. In the solid state, this often translates to a more ordered and stable crystal lattice, resulting in a higher melting point and lower aqueous solubility. Selecting a thermodynamically unstable or metastable isomer for development can lead to significant downstream challenges, including:
-
Uncontrolled Polymorphic Conversion: A metastable form can spontaneously convert to a more stable form during manufacturing or storage, altering solubility, dissolution rate, and bioavailability.
-
Inconsistent Batch Quality: Poorly understood stability can lead to batch-to-batch variability in physical properties.
-
Formulation and Bioavailability Issues: The least soluble, most stable form may present significant drug delivery challenges.
Therefore, a rigorous, early-stage assessment of the relative stability of all potential isomers is not merely an academic exercise but a critical risk-mitigation strategy in pharmaceutical development.[3]
Theoretical Framework: Factors Governing Isomer Stability
The stability of a given isomer is determined by a delicate balance of intramolecular and intermolecular forces. The substituents—bromo (Br), cyano (CN), and fluoro (F)—all exert powerful electronic and steric influences.
-
Electronic Effects: All three substituents are electron-withdrawing via the inductive effect due to their high electronegativity. The cyano group also exerts a strong electron-withdrawing resonance effect.[4][5] These effects stabilize the carboxylate anion, increasing the acidity of the benzoic acid, but also influence the electron distribution across the entire molecule, affecting intramolecular interactions and crystal packing.[6]
-
Steric Hindrance and the "Ortho Effect": Substituents placed at the ortho-positions (2- and 6-) relative to the carboxylic acid group can cause significant steric strain. This forces the -COOH group to twist out of the plane of the benzene ring, disrupting resonance between the carboxyl group and the aromatic system.[7][8] This "ortho effect" can have complex and sometimes counterintuitive impacts on both acidity and overall molecular stability.[9][10]
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and a nearby electronegative atom (like the fluorine atom or the nitrogen of the cyano group) can significantly stabilize a specific conformation.[11][12][13] This is highly dependent on the specific positional arrangement of the substituents.
-
Crystal Packing and Intermolecular Forces: In the solid state, the molecule's ability to pack efficiently into a crystal lattice is a dominant factor in thermodynamic stability. This is governed by intermolecular forces such as hydrogen bonding (e.g., carboxylic acid dimers), dipole-dipole interactions, and van der Waals forces. The isomer that can form the strongest and most extensive network of these interactions will have the most stable crystal lattice.[14]
Computational Assessment of Isomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, resource-efficient method for predicting the relative stabilities of isomers before undertaking extensive synthetic work.[15][16][17] By calculating the Gibbs free energy of the optimized molecular structures, we can rank the isomers in order of their intrinsic stability.
Protocol 3.1: In Silico Isomer Energy Calculation using DFT
-
Structure Generation: Build the 3D structures of all unique positional isomers of Bromo-cyano-fluorobenzoic acid. For this guide, we will consider the isomers arising from placing Br, CN, and F at positions 2, 3, and 6.
-
Conformational Search (Optional but Recommended): For each isomer, perform a conformational search to identify the lowest energy conformer, particularly considering the rotation of the carboxylic acid group.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[10][16] This step finds the lowest energy structure on the potential energy surface.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the necessary data to calculate thermal corrections to the electronic energy.
-
Gibbs Free Energy Calculation: Use the output from the frequency calculation to compute the Gibbs free energy (G) for each isomer. The total Gibbs free energy includes the electronic energy, zero-point vibrational energy, and thermal corrections for enthalpy and entropy.
-
Relative Stability Analysis: Compare the absolute Gibbs free energies. The isomer with the lowest value is predicted to be the most thermodynamically stable. The relative stability (ΔG) of any other isomer can be calculated relative to the most stable one.
Caption: Workflow for predicting isomer stability using DFT.
Table 1: Illustrative DFT Calculation Results for Isomers
(Note: Data are hypothetical for illustrative purposes.)
| Isomer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Calculated Dipole Moment (Debye) |
| 2-Bromo-6-cyano-3-fluorobenzoic acid | 1.25 | 4.8 |
| 3-Bromo-2-cyano-6-fluorobenzoic acid | 0.00 (Most Stable) | 3.1 |
| 6-Bromo-2-cyano-3-fluorobenzoic acid | 0.88 | 5.5 |
| ...other isomers | ... | ... |
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental validation is essential for a definitive assessment. The two most common and powerful techniques for evaluating solid-state thermodynamic stability are Differential Scanning Calorimetry (DSC) and thermodynamic solubility measurement.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19] It provides the melting temperature (Tm) and the enthalpy of fusion (ΔHfus). A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal lattice, as more energy is required to break the intermolecular bonds and transition to the liquid state.[20][21]
Protocol 4.1: DSC Analysis of Isomers
-
Sample Preparation: Accurately weigh 2-5 mg of each purified, crystalline isomer into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge. The temperature range should be sufficient to encompass the melting transition of all isomers.
-
Data Acquisition: Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak.
-
Data Analysis: Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus). The onset or peak temperature of the endotherm is taken as the melting point (Tm).
-
Comparison: Compare the Tm and ΔHfus values across the isomers. The isomer with the highest values is generally considered the most stable in the solid state.
Caption: Workflow for DSC analysis of isomer stability.
Thermodynamic Solubility Measurement
Thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a given temperature and pressure.[22][23] For a set of isomers, the one with the most stable crystal lattice will be the most difficult to dissolve, and thus will exhibit the lowest solubility. The "shake-flask" method is the gold standard for this measurement.[23]
Protocol 4.2: Shake-Flask Method for Thermodynamic Solubility
-
System Preparation: Add an excess amount of the solid, crystalline isomer to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid ensures that equilibrium is established with the solid phase.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved isomer using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Solid State Analysis: Recover the remaining solid from the vial and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that no phase or polymorphic transformation occurred during the experiment.[22][24]
-
Comparison: The isomer with the lowest measured equilibrium concentration is the least soluble and therefore considered the most thermodynamically stable.
Caption: Shake-flask workflow for solubility determination.
Table 2: Illustrative Experimental Data for Isomers
(Note: Data are hypothetical for illustrative purposes.)
| Isomer | Melting Point (Tm, °C) | Enthalpy of Fusion (ΔHfus, J/g) | Thermodynamic Solubility (µg/mL at pH 7.4) |
| 2-Bromo-6-cyano-3-fluorobenzoic acid | 185.2 | 105.4 | 45.1 |
| 3-Bromo-2-cyano-6-fluorobenzoic acid | 201.7 | 128.9 | 15.3 |
| 6-Bromo-2-cyano-3-fluorobenzoic acid | 192.4 | 115.6 | 28.9 |
| ...other isomers | ... | ... | ... |
Synthesis and Interpretation: A Holistic View
The power of this approach lies in correlating the predictive computational data with the empirical experimental results. In our illustrative example, the computational and experimental data both point to 3-Bromo-2-cyano-6-fluorobenzoic acid as the most stable isomer.
A structural analysis can rationalize this finding:
-
Steric Relief: Placing the bulky bromine atom at the 3-position, rather than the sterically crowded 2- or 6-positions adjacent to the large carboxylic acid group, may reduce intramolecular strain.
-
Favorable Intramolecular Interactions: The arrangement of the cyano group at the 2-position and the fluorine at the 6-position might allow for stabilizing interactions with the carboxylic acid group that outweigh potential steric clashes. For instance, a weak intramolecular hydrogen bond between the carboxylic proton and the ortho-cyano group's nitrogen atom could be possible, contributing to stability.
This integrated analysis provides a high degree of confidence in identifying the thermodynamically preferred isomer for advancement in the drug development pipeline.
Caption: Relationship between molecular features and stability.
Conclusion and Future Directions
A multi-pronged strategy combining in silico prediction with empirical testing is the most rigorous and efficient approach to de-risk isomer stability issues in drug development. By leveraging DFT calculations to guide and prioritize synthetic and analytical efforts, and using definitive techniques like DSC and thermodynamic solubility to confirm these predictions, development teams can make informed decisions. This ensures the selection of the optimal molecular architecture, not just for biological efficacy, but for the robust physicochemical properties essential for transforming a drug candidate into a viable medicinal product. Future work could extend this framework to include co-crystal and salt screening for the most stable isomer to further modulate its solubility and solid-state properties.
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Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 2-Bromo-6-cyano-3-fluorobenzoic Acid
Introduction & Substrate Profiling
2-Bromo-6-cyano-3-fluorobenzoic acid (CAS: 1804387-49-2) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex pharmaceutical scaffolds and screening compounds[1]. The molecule presents a unique set of stereoelectronic challenges for palladium-catalyzed cross-coupling. It features a highly electron-deficient aromatic core due to the synergistic electron-withdrawing effects of the cyano (-CN), fluoro (-F), and carboxylic acid (-COOH) groups. While this electron deficiency accelerates the initial oxidative addition of palladium, the extreme steric congestion around the C-Br bond—flanked by the ortho-carboxylate and meta-fluoro groups—creates a significant kinetic bottleneck during transmetalation and reductive elimination[2][3].
Mechanistic Insights & Reaction Design (Causality)
To successfully couple this substrate without resorting to pre-protection of the carboxylic acid, the experimental design must account for the following causal relationships:
-
Electronic Activation vs. Steric Retardation: The strong electron-withdrawing groups drastically lower the LUMO of the C-Br bond, making oxidative addition by Pd(0) exceptionally fast. However, the steric shield around the palladium center severely retards the transmetalation step[2]. Standard ligands (e.g., PPh₃) fail because they cannot force the highly congested diaryl-Pd(II) intermediate toward reductive elimination.
-
Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or SPhos) or robust N-heterocyclic carbenes (NHCs) are strictly required. The spatial bulk of these ligands accelerates the rate-limiting reductive elimination step and prevents the formation of inactive, off-cycle palladium bis-ligand complexes[2][3].
-
Base Stoichiometry & The Unprotected Acid: The free carboxylic acid will immediately quench one equivalent of base to form a carboxylate salt. Furthermore, unprotected acidic groups can coordinate to the palladium center, poisoning the catalyst. Therefore, a minimum of 3.0 to 3.5 equivalents of a strong, highly soluble base (e.g., K₃PO₄) is mandatory to ensure both substrate deprotonation and the formation of the reactive boronate complex required for transmetalation[4].
Figure 1: Suzuki-Miyaura cycle showing kinetic bottlenecks for the hindered substrate.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why specific catalytic systems are chosen for this sterically hindered, unprotected substrate.
| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0) | Toluene/H₂O | 90 | < 10% | Poor reductive elimination due to lack of ligand bulk; insufficient base for the unprotected acid. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 35% | Bidentate ligand slightly improves stability, but transmetalation remains sluggish. |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ (3.5) | Dioxane/H₂O | 100 | 72% | Bulky biaryl phosphine facilitates reductive elimination; adequate base neutralizes the acid[3]. |
| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ (3.5) | Dioxane/H₂O | 100 | 88% | Optimal steric profile of XPhos highly effective for extreme ortho-hindrance. |
Experimental Protocol: Step-by-Step Methodology
Self-Validating Principle: This protocol utilizes an inverse acid-base extraction. Because the product contains a carboxylic acid, it will remain in the aqueous layer as a potassium salt during the initial organic wash. This allows for the complete removal of neutral organic impurities (e.g., homocoupled boronic acid, phosphine oxide) before the pure product is precipitated via acidification.
Reagents Required:
-
2-Bromo-6-cyano-3-fluorobenzoic acid (1.0 equiv, 1.0 mmol, 244 mg)
-
Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd₂(dba)₃ (2.0 mol%, 0.02 mmol, 18.3 mg)
-
XPhos (8.0 mol%, 0.08 mmol, 38.1 mg)
-
K₃PO₄ (3.5 equiv, 3.5 mmol, 743 mg)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step 1: Degassing and Setup
-
In a 25 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add 2-bromo-6-cyano-3-fluorobenzoic acid, the arylboronic acid, and K₃PO₄.
-
Add 10 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.
-
Sparge the heterogeneous mixture with Argon or Nitrogen for 15 minutes. Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand.
-
Under a positive flow of inert gas, quickly add Pd₂(dba)₃ and XPhos. Seal the vessel tightly.
Step 2: Cross-Coupling Reaction
-
Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C.
-
Stir vigorously (800+ rpm) for 12–16 hours. The biphasic nature of the reaction requires high-shear mixing to ensure adequate mass transfer between the aqueous base and the organic catalyst.
Step 3: Acid-Base Workup & Isolation
-
Cool the reaction mixture to room temperature. Dilute with 15 mL of Deionized Water and 15 mL of Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and shake well. Discard the organic (EtOAc) layer. Crucial Step: Your coupled product is currently highly water-soluble as the potassium carboxylate salt. Discarding the organic layer removes the phosphine ligand, unreacted boronic acid, and dba.
-
Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches ~2.0 (verify with pH paper). The cross-coupled benzoic acid product will precipitate as a solid.
-
Extract the acidified aqueous suspension with fresh EtOAc (3 × 15 mL).
-
Combine the new organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc with 1% Glacial Acetic Acid to prevent streaking on the column) or recrystallization from Toluene.
Figure 2: Experimental workflow emphasizing the critical acid-base extraction steps.
Sources
Application Note: Overcoming Extreme Steric Hindrance in Amide Bond Formation with 2-Bromo-6-cyano-3-fluorobenzoic Acid
Substrate Profiling & Mechanistic Bottlenecks
2-Bromo-6-cyano-3-fluorobenzoic acid is a highly functionalized, electron-deficient building block utilized in advanced drug discovery programs. However, coupling this carboxylic acid with amines presents a profound synthetic challenge due to its unique structural topology.
Standard amide coupling protocols (e.g., HATU, EDC/HOBt) routinely fail or deliver abysmal yields (<15%) with this substrate. As an Application Scientist, it is critical to understand the causality behind this failure rather than blindly screening reagents:
-
Extreme Steric Shielding (Di-ortho Substitution): The carboxylate is flanked by an ortho-bromo group (van der Waals radius ~1.85 Å) and an ortho-cyano group. This creates a rigid, sterically congested pocket.
-
The Bürgi-Dunitz Bottleneck: For successful aminolysis, the incoming amine nucleophile must approach the activated carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory). Standard uronium or phosphonium coupling reagents (like HATU or PyBOP) generate bulky active esters (e.g., an -OAt ester). The physical bulk of the -OAt group, combined with the ortho-Br and ortho-CN groups, completely blocks the amine's approach.
-
Competitive Hydrolysis: Because the productive aminolysis pathway is sterically blocked, the long-lived active ester becomes highly susceptible to competitive hydrolysis by trace water or degradation induced by the basic additives (e.g., DIPEA), returning the starting material.
Strategic Rationale for Reagent Selection
To bypass the steric blockade, the activation strategy must utilize a leaving group with a minimal spatial footprint.
Strategy A: Acid Chloride Generation (Oxalyl Chloride / DMF) Converting the carboxylic acid to an acid chloride is one of the most robust approaches for sterically hindered substrates (1)[1]. The chloride ion is exceptionally small, allowing the acyl chloride intermediate to remain planar and sterically accessible. The use of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly activates the electron-deficient benzoic acid without requiring harsh heating that could compromise the cyano group.
Strategy B: Acyl Fluoride Generation (BTFFH) For substrates where acid chlorides are too harsh or prone to side reactions, acyl fluorides offer a sophisticated alternative. Generated in situ using BTFFH, acyl fluorides are uniquely stable to aqueous hydrolysis (due to the strong C-F bond) but remain highly reactive toward amine nucleophiles, making them ideal for electron-deficient and sterically hindered systems (2)[2].
Mechanistic divergence of 2-Bromo-6-cyano-3-fluorobenzoic acid activation pathways.
Quantitative Comparison of Activation Strategies
The following table summarizes the expected performance of various coupling strategies based on the steric profile of the activated intermediate.
| Activation Strategy | Reagent System | Activated Intermediate | Steric Profile of Leaving Group | Relative Aminolysis Rate | Typical Conversion (%) |
| Uronium Salt | HATU / DIPEA | OAt Active Ester | Very Bulky | Slow | < 15% |
| Carbodiimide | EDC / HOBt | OBt Active Ester | Bulky | Very Slow | < 5% |
| Acyl Fluoride | BTFFH / DIPEA | Acyl Fluoride | Very Small | Fast | 80 - 85% |
| Acid Chloride | (COCl)₂ / DMF | Acyl Chloride | Minimal | Very Fast | > 90% |
Validated Experimental Protocols
Protocol A: In Situ Acid Chloride Generation (Primary Recommendation)
This protocol is a self-validating system: the cessation of gas evolution physically indicates the completion of the activation step, ensuring you do not proceed to coupling prematurely.
Step 1: Activation
-
Charge a flame-dried round-bottom flask with 2-Bromo-6-cyano-3-fluorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add oxalyl chloride (1.5 eq) dropwise, followed immediately by a catalytic amount of anhydrous DMF (0.05 eq). Caution: Vigorous gas evolution (CO, CO₂) will occur.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature until gas evolution completely ceases (typically 1-2 hours).
Step 2: Concentration (Critical Quality Attribute) 5. Concentrate the reaction mixture in vacuo to complete dryness.
-
Scientific Rationale: Removing all unreacted oxalyl chloride is mandatory. Failure to do so will result in the amine nucleophile reacting with oxalyl chloride in the next step, forming insoluble oxamide impurities and consuming your valuable amine.
Step 3: Aminolysis 6. Redissolve the crude acid chloride in anhydrous THF (0.2 M) and cool to 0 °C. 7. In a separate vial, prepare a solution of the amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in THF. Add this solution dropwise to the acid chloride. 8. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion via LC-MS (quench a 5 µL aliquot in methanol to observe the methyl ester if unreacted acid chloride remains).
Step 4: Workup & Purification 9. Quench the reaction with saturated aqueous NH₄Cl to neutralize the DIPEA without hydrolyzing the cyano group. Extract with Ethyl Acetate (3x). 10. Wash the combined organics with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Workflow for the synthesis of amides via in situ acid chloride generation.
Protocol B: Acyl Fluoride Generation via BTFFH (Alternative for Sensitive Amines)
If the amine substrate is highly sensitive to the acidic byproducts of acid chloride formation, BTFFH provides a milder, one-pot alternative that excels with sterically hindered substrates (3)[3].
-
To a solution of 2-Bromo-6-cyano-3-fluorobenzoic acid (1.3 eq) in anhydrous DCM (0.1 M) add BTFFH (1.5 eq) and DIPEA (4.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete conversion to the acyl fluoride.
-
Add the amine (1.0 eq) directly to the reaction mixture.
-
Seal the vessel and heat to 60–80 °C for 12-24 hours. The robust nature of the acyl fluoride prevents premature hydrolysis during extended heating.
-
Cool to room temperature, dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and purify via chromatography.
Sources
Application Note: Strategic Utilization of 2-Bromo-6-cyano-3-fluorobenzoic Acid in Next-Generation Agrochemical Discovery
Executive Summary
The discovery of novel agrochemicals—ranging from broad-spectrum herbicides to highly selective insecticides—relies heavily on the strategic incorporation of polyfunctional building blocks. 2-Bromo-6-cyano-3-fluorobenzoic acid (CAS: 1804387-49-2) has emerged as a highly versatile scaffold in modern crop protection research. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this compound in the development of advanced active ingredients, particularly anthranilic diamide insecticides and photosystem-inhibiting herbicides.
Chemical Rationale & Structural Advantages
The efficacy of an agrochemical is dictated by its binding affinity to the target protein and its pharmacokinetic profile (e.g., cuticular penetration, metabolic stability). 2-Bromo-6-cyano-3-fluorobenzoic acid offers a unique tetrasubstituted aromatic system where each functional group serves a distinct causal purpose in drug design [3]:
-
Carboxylic Acid (-COOH): The primary anchor for derivatization, typically converted into an amide to form diamide insecticides or benzoyl arylamine fungicides [4].
-
Ortho-Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG) that lowers the pKa of the adjacent amide, enhancing hydrogen-bond donor capacity. Sterically, it restricts the rotation of the amide bond, locking the molecule into the bioactive conformation required for receptor binding. Furthermore, cyanobenzoic acid derivatives have been shown to independently disrupt C4 plant photosynthesis [2].
-
Meta-Fluoro Group (-F): Introduces extreme metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. It also precisely tunes the lipophilicity (logP) of the molecule, which is critical for translaminar movement across waxy plant cuticles and insect exoskeletons [3].
-
Ortho-Bromo Group (-Br): Provides an essential synthetic handle for late-stage diversification. Its presence allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid generation of structure-activity relationship (SAR) libraries.
Table 1: Physicochemical Impact of Functional Groups
| Functional Group | Synthetic Utility | Pharmacokinetic / Pharmacodynamic Impact |
| -COOH | Amidation, Esterification | Primary linkage; dictates overall molecular topology. |
| -CN | Nitrile hydrolysis/reduction | Enhances target binding via dipole interactions; locks conformation. |
| -F | Nucleophilic aromatic substitution | Increases lipophilicity; prevents oxidative degradation. |
| -Br | Transition-metal cross-coupling | Allows modular addition of hydrophobic tail groups. |
Application I: Synthesis of Anthranilic Diamide Insecticides
Anthranilic diamides (e.g., chlorantraniliprole, broflanilide) represent a breakthrough class of insecticides. They function by selectively binding to insect ryanodine receptors (RyRs), causing an uncontrolled release of intracellular calcium, leading to muscle paralysis and death [1].
Fig 1. Mechanism of action for diamide insecticides targeting ryanodine receptors.
Protocol 3.1: Preparation of the Benzamide Intermediate
Causality & Expert Insight: Standard peptide coupling reagents (like EDC/HOBt) often fail or produce low yields with 2-Bromo-6-cyano-3-fluorobenzoic acid. The strong electron-withdrawing nature of the cyano and fluoro groups significantly reduces the nucleophilicity of the carboxylate. Therefore, activation to the highly reactive acyl chloride using thionyl chloride (SOCl₂) is required to drive the amidation forward.
Step-by-Step Methodology:
-
Activation: Suspend 2-Bromo-6-cyano-3-fluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous toluene (20 mL). Add thionyl chloride (3.0 eq, 30 mmol) and a catalytic amount of anhydrous DMF (2 drops).
-
Reflux: Heat the mixture to 85°C under a nitrogen atmosphere for 3 hours. The suspension will become a clear solution as the acyl chloride forms.
-
Concentration: Cool to room temperature and remove excess SOCl₂ and toluene in vacuo. Co-evaporate twice with dry dichloromethane (DCM) to ensure complete removal of HCl.
-
Amidation: Dissolve the crude acyl chloride in anhydrous THF (15 mL). In a separate flask, dissolve the target substituted aniline (1.05 eq) and triethylamine (2.5 eq) in THF (15 mL) at 0°C.
-
Addition: Dropwise add the acyl chloride solution to the aniline mixture over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation: Purify via flash chromatography (Hexanes/EtOAc). Confirm product identity via LC-MS (monitoring for the expected [M+H]+ and the characteristic bromine isotope pattern).
Application II: Late-Stage Diversification for Herbicide Discovery
Recent studies have demonstrated that cyanobenzoic acid derivatives can act as potent herbicides by disrupting gas exchange, chlorophyll fluorescence, and the electron transport rate in C4 plants [2]. To optimize these herbicidal candidates, the bromine atom of 2-Bromo-6-cyano-3-fluorobenzoic acid is utilized as a site for late-stage diversification via Suzuki-Miyaura cross-coupling.
Fig 2. Modular synthetic workflow for late-stage agrochemical diversification.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling
Causality & Expert Insight: The bromo-substituent is sterically hindered by the adjacent cyano and amide/carboxylate groups. A catalyst with a large bite angle, such as Pd(dppf)Cl₂, is selected because it facilitates oxidative addition into the sterically congested C-Br bond while resisting deactivation by the coordinating cyano group. Potassium phosphate (K₃PO₄) is used as a mild base to prevent the hydrolysis of the cyano group, which can occur with stronger bases like NaOH.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine the brominated intermediate from Protocol 3.1 (1.0 eq, 2 mmol), the desired aryl/heteroaryl boronic acid (1.5 eq, 3 mmol), and K₃PO₄ (3.0 eq, 6 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Purge the flask with nitrogen for 10 minutes.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours.
-
Monitoring: Monitor reaction progress via TLC. A self-validating system requires the disappearance of the starting material spot and the emergence of a highly UV-active product spot.
-
Isolation: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between water and EtOAc. Extract the aqueous layer twice with EtOAc.
-
Purification: Dry the organic layers, concentrate, and purify by silica gel chromatography to yield the diversified agrochemical candidate.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 35% | Poor conversion due to steric hindrance. |
| Pd(OAc)₂, SPhos | K₂CO₃ | Toluene | 100 | 55% | Moderate yield; some debromination observed. |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 88% | Optimal; clean conversion, cyano group intact. |
References
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules.
- Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis. ResearchGate.
- Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
- Structure–Activity Studies of N-Heterocyclic Benzoyl Arylamine Derivatives Led to a Highly Fungicidal Candidate. ACS Publications.
Technical Support Center: Optimizing Catalytic Conditions for 2-Bromo-6-cyano-3-fluorobenzoic Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for optimizing palladium-catalyzed cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-bromo-6-cyano-3-fluorobenzoic acid. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for 2-bromo-6-cyano-3-fluorobenzoic acid?
The choice of reaction fundamentally depends on the desired bond formation. For C-C bond formation (e.g., creating a biaryl structure), the Suzuki-Miyaura coupling is highly recommended due to its broad functional group tolerance and use of generally stable and accessible boronic acid or ester coupling partners.[1][2] For C-N bond formation (e.g., synthesizing an arylamine), the Buchwald-Hartwig amination is the industry standard, allowing for the coupling of a wide array of amines with aryl halides.[3][4][5] Both reactions have seen extensive development, with robust catalyst systems available for challenging substrates like the one .
Q2: How do I choose the right palladium source and ligand?
For practical applications, using a stable Pd(II) precatalyst is often more convenient than handling air-sensitive Pd(0) sources.[6] Modern precatalysts, such as the Buchwald G3 or G4 systems, are designed for efficient in situ reduction to the active Pd(0) species, which initiates the catalytic cycle.[7]
The ligand is the most critical component for success.[7][8] For a sterically hindered and electron-deficient substrate like 2-bromo-6-cyano-3-fluorobenzoic acid, a bulky and electron-rich phosphine ligand is essential.[9][10] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[8][11] Highly effective ligands for such substrates include dialkylbiarylphosphines like SPhos , XPhos , and RuPhos .[9][12]
Q3: Why is it absolutely critical to use anhydrous and degassed solvents?
The active catalyst in these cross-coupling reactions is a Pd(0) species.[6] This species is highly susceptible to oxidation by molecular oxygen, which converts it into an inactive Pd(II) state, effectively killing the catalyst.[13] Water can also be detrimental, participating in side reactions like hydrodehalogenation and protodeboronation (in Suzuki coupling).[7][14] Therefore, using anhydrous solvents that have been thoroughly degassed—typically by sparging with an inert gas like argon or nitrogen for 30-60 minutes or via freeze-pump-thaw cycles—is non-negotiable for achieving reproducible and high-yielding results.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has stalled, or I see very low conversion of my starting material. What's wrong?
This is a common issue that typically points to a problem with the catalyst's activity or stability.
-
Probable Cause 1: Inefficient Precatalyst Activation. Many protocols use Pd(II) precatalysts that must be reduced to the active Pd(0) form in situ.[6] If this activation is inefficient, the concentration of the active catalyst will be too low to sustain the reaction.
-
Solution: Ensure your ligand and base combination is appropriate for activating the precatalyst. Some modern precatalysts are designed for rapid activation under specific basic conditions.[7] Confirm the quality of your reagents, as impurities can inhibit this crucial reduction step.
-
-
Probable Cause 2: Catalyst Decomposition (Palladium Black). The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[12][13] This removes the soluble, active catalyst from the reaction medium.
-
Solution: Catalyst decomposition is often caused by an inappropriate ligand choice or excessively high temperatures.[12] Switch to a bulkier, more sterically shielding ligand (e.g., SPhos, XPhos) to better stabilize the Pd(0) center.[7] Additionally, consider running the reaction at a lower temperature, even if it requires a longer reaction time.[12]
-
-
Probable Cause 3: Oxygen Contamination. As mentioned in the FAQ, even trace amounts of oxygen can oxidize and deactivate the Pd(0) catalyst.[13]
-
Solution: Re-evaluate your inert atmosphere technique. Ensure the reaction vessel was properly purged with argon or nitrogen using a Schlenk line or repeated vacuum-backfill cycles before adding the catalyst.[13] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Q2: My yield is low, and I'm observing significant amounts of side products. How can I minimize them?
Side product formation indicates that one or more competing reaction pathways are out-pacing the desired cross-coupling.
-
Common Side Product: Hydrodehalogenation. This occurs when the bromine atom is replaced by a hydrogen atom.[14] This is a frequent side reaction in Buchwald-Hartwig aminations and can also occur in Suzuki couplings.[3]
-
Probable Cause: The presence of water or other protic impurities can generate palladium hydride species that lead to this side reaction. It can also be promoted by overly strong bases or high temperatures.[14]
-
Solution:
-
Rigorously Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.[14]
-
Optimize the Base: The choice of base is critical. If using a very strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[14]
-
Lower the Temperature: Reducing the reaction temperature can often slow the rate of hydrodehalogenation more than the desired coupling.[14]
-
-
-
Common Side Product (Suzuki Coupling): Homocoupling. This is the dimerization of the boronic acid coupling partner to form a biaryl species.[12]
-
Probable Cause: This side reaction is often promoted by oxygen contamination, which can facilitate the oxidative homocoupling of the boronic acid.[12] High local concentrations of the boronic acid can also favor this pathway.
-
Solution:
-
-
Common Side Product (Suzuki Coupling): Protodeboronation. This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond before it can couple.[7]
-
Probable Cause: This is particularly problematic when using aqueous bases and can be accelerated at higher temperatures.
-
Solution: Use anhydrous conditions and a non-aqueous base if possible. If an aqueous base is required, consider using milder conditions or screening different base/solvent combinations to find a system that minimizes this side reaction.[12]
-
Optimization Parameters Summary
| Parameter | Common Variations | Potential Issues & Observations | Recommendation for 2-Bromo-6-cyano-3-fluorobenzoic acid |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3, G4) | Pd(II) sources require in situ reduction; inefficient reduction leads to low activity.[6] | Use an air-stable Buchwald precatalyst (e.g., XPhos Pd G3) for reliable activation and generation of the active Pd(0) species.[7] |
| Ligand | PPh₃, Xantphos, SPhos, XPhos, RuPhos | Insufficiently bulky/electron-rich ligands lead to catalyst decomposition and poor reactivity with hindered substrates.[9][13] | Screen bulky, electron-rich dialkylbiarylphosphine ligands like SPhos or XPhos .[9] A 1.5:1 to 2:1 ligand-to-palladium ratio is a good starting point. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong bases (NaOtBu) can promote side reactions; weak bases may result in slow or incomplete reactions.[14][15] | Start with K₃PO₄ or Cs₂CO₃. They offer a good balance of reactivity while minimizing base-sensitive side reactions. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Must be anhydrous and degassed. Poor solubility of reagents can stall the reaction.[13][14] | Dioxane or a Toluene/water mixture (for Suzuki) are common starting points. Ensure reagents are fully dissolved, warming gently if needed. |
| Temperature | Room Temp to 120 °C | High temperatures can accelerate catalyst decomposition and side reactions.[12] Low temperatures may lead to no reaction. | Start screening at 80-100 °C. If decomposition is observed, decrease the temperature. If conversion is low, a modest increase may be beneficial. |
Visualized Experimental Workflow & Catalytic Cycle
Generalized Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing common experimental failures.
Caption: Key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-bromo-6-cyano-3-fluorobenzoic acid with a generic arylboronic acid.
Materials:
-
2-bromo-6-cyano-3-fluorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-cyano-3-fluorobenzoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon/nitrogen, quickly add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. [13]After completion (typically 4-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product. [13]
References
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia, The Free Encyclopedia.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- BenchChem. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem Technical Support.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
- Barder, T. E., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sigman, M. S., & Werner, E. W. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Technical Support Center: Advanced Purification and Recrystallization of 2-Bromo-6-cyano-3-fluorobenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-6-cyano-3-fluorobenzoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common and advanced challenges encountered during purification and recrystallization. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
I. Understanding Your Compound: Key Physicochemical Properties
Before delving into purification techniques, a foundational understanding of 2-Bromo-6-cyano-3-fluorobenzoic acid's properties is crucial for troubleshooting.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₈H₃BrFNO₂[1] | Indicates a highly substituted aromatic ring, influencing polarity and solubility. |
| Molecular Weight | 244.02 g/mol [1] | |
| Appearance | White to light yellow to light orange powder/crystal[2] | Color may indicate the presence of impurities. A pure compound is expected to be white. |
| Melting Point | 154 - 158 °C[2] | A sharp melting point within this range is a key indicator of purity. A broad or depressed melting point suggests the presence of impurities.[3] |
| General Solubility | The presence of a carboxylic acid, a polar cyano group, and non-polar bromine and fluorine atoms results in moderate polarity, making solvent selection critical. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
Q1: What are the likely impurities in my crude 2-Bromo-6-cyano-3-fluorobenzoic acid sample?
A1: The nature of impurities is intrinsically linked to the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors like a corresponding toluene or benzonitrile derivative.[4][5][6]
-
Byproducts from Side Reactions: Halogenated aromatic syntheses can sometimes yield regioisomers or products from incomplete reactions.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the crude solid.
-
Inorganic Salts: Salts from reagents or pH adjustments during work-up can be present.[4]
A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide valuable insights into the number and polarity of impurities present, guiding the selection of an appropriate purification strategy.[7]
Q2: My recrystallization attempt resulted in a poor yield. What are the common causes and how can I improve it?
A2: Low recovery is a frequent issue in recrystallization. The primary causes and their remedies are outlined below:
-
Cause 1: Using an excessive amount of solvent.
-
Explanation: The goal of recrystallization is to create a saturated solution at an elevated temperature.[8] Adding too much solvent will prevent the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved in the mother liquor.[9][10]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[10][11] This can be achieved by adding the hot solvent in small portions to the solid with continuous heating and swirling until complete dissolution is observed.[8][12] If you suspect too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.[11]
-
-
Cause 2: Cooling the solution too rapidly.
-
Explanation: Slow cooling is essential for the formation of large, pure crystals.[10][13][14] Rapid cooling, such as immediately placing the flask in an ice bath, can cause the product to precipitate as a fine powder, trapping impurities within the crystal lattice.[9]
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature on a benchtop.[13][15] Once the solution has reached room temperature and crystal formation has ceased, then you can place it in an ice bath to maximize the yield of the remaining dissolved product.[15]
-
-
Cause 3: Inappropriate choice of recrystallization solvent.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude 2-Bromo-6-cyano-3-fluorobenzoic acid in an Erlenmeyer flask. Add a boiling chip or a magnetic stir bar.[4] Heat the chosen solvent to its boiling point and add it portion-wise to the flask while heating and swirling until the solid just dissolves.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[9][17][18] This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated receiving flask.[17][18] This prevents premature crystallization in the funnel.[12][17][18]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[13][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[13][15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[8][15]
-
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, a desiccator or a vacuum oven can be used.[4]
Q3: I am struggling to find a single suitable solvent for recrystallization. What should I do?
A3: When a single solvent does not provide the desired solubility characteristics, a mixed-solvent system is an excellent alternative.[16][19] This technique employs two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[19][20]
Common Miscible Solvent Pairs:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane
-
Toluene/Hexane[12]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.[10][20]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until a persistent cloudiness (turbidity) is observed.[19][20] This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[20]
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
dot
Caption: Workflow for mixed-solvent recrystallization.
Q4: My compound "oils out" instead of crystallizing. How can I prevent this?
A4: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[16][19] This is problematic as the oil often traps impurities.
-
Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a boiling point lower than the melting point of your compound (154-158 °C for 2-Bromo-6-cyano-3-fluorobenzoic acid).[2]
-
-
Cause 2: The solution is supersaturated to a very high degree.
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
-
Cause 3: The presence of impurities that depress the melting point.
-
Solution: If the crude product is very impure, a preliminary purification step such as an acid-base extraction might be necessary to remove a significant portion of the impurities before attempting recrystallization.
-
Experimental Protocol: Acid-Base Extraction for Carboxylic Acids
This technique is highly effective for separating acidic compounds like 2-Bromo-6-cyano-3-fluorobenzoic acid from neutral or basic impurities.[4]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic benzoic acid derivative will be deprotonated to its water-soluble sodium salt and move to the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer of the desired product.[4]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). The purified 2-Bromo-6-cyano-3-fluorobenzoic acid will precipitate out as a solid.[4]
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry. This purified solid can then be further refined by recrystallization.
dot
Caption: Purification via acid-base extraction.
Q5: No crystals are forming even after the solution has cooled. What can I do to induce crystallization?
A5: The failure to form crystals usually means the solution is not sufficiently saturated or there are no nucleation sites for crystal growth to begin.[15]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[11][21] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[3]
-
-
Increase Saturation:
-
If nucleation techniques fail, your solution is likely not saturated enough. Gently heat the solution to evaporate some of the solvent. Allow it to cool slowly again and attempt the nucleation techniques if necessary.
-
III. Final Purity Assessment
After purification, it is essential to assess the purity of your 2-Bromo-6-cyano-3-fluorobenzoic acid.
-
Melting Point Analysis: A sharp melting point that matches the literature value (154-158 °C) is a strong indicator of high purity.[2][3] Impurities tend to depress and broaden the melting range.[3]
-
Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests high purity.
-
Spectroscopy (NMR/GC-MS): For definitive structural confirmation and identification of any remaining trace impurities, techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[7]
IV. References
-
Recrystallization - Single Solvent. (n.d.). LibreTexts.
-
Nichols, L. (2025, August 20). 2.5: Hot Filtration. Chemistry LibreTexts.
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Recrystallization. (n.d.). University of Wisconsin-Madison Chemistry Department.
-
Activity II: Recrystallization of the sample with a mixed solvent. (n.d.). Homi Bhabha Centre for Science Education.
-
Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
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Nichols, L. (2022, April 7). 1.5E: Hot Filtration. Chemistry LibreTexts.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
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Recrystallization, filtration and melting point. (n.d.). St. Olaf College.
-
Technical Support Center: Optimizing Carboxylic Acid Purification. (2025). BenchChem.
-
Jasperse, J. (n.d.). Recrystallization I. Chem 355.
-
Preparation method of 2-bromo-6-fluorobenzoic acid. (2012). Google Patents. CN102795993A.
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2-Bromo-6-fluorobenzoic acid synthesis. (n.d.). ChemicalBook.
-
Recrystallization of Benzoic Acid. (n.d.). University of Prince Edward Island.
-
Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus. (1986). Google Patents. US4605757A.
-
Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
-
Process for the preparation of halogenated benzoic acids. (1994). Google Patents. CA2110085A1.
-
-
Crystallization. (n.d.). University of Missouri-St. Louis.
-
-
How can 2-Bromo-3-Fluorobenzoic Acid be synthesized?. (2023, December 13). Guidechem.
-
Crystallization/Recrystallization. (n.d.). University of California, Irvine.
-
Preparation method of 2-bromo-6-fluorobenzoic acid. (2014). Google Patents. CN102795993B.
-
Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
-
Recrystallization. (2023, January 29). Chemistry LibreTexts.
-
Benzoic acid, 2-amino-3-fluoro-. (n.d.). Organic Syntheses Procedure.
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2-Bromo-6-fluorobenzoic acid. (n.d.). Chem-Impex.
-
6-bromo-3-cyano-2-fluorobenzoic acid. (n.d.). Sigma-Aldrich.
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Nichols, L. (2025, August 20). 3.2: Purification of Products. Chemistry LibreTexts.
-
Method for producing 2-halogenated benzoic acids. (2016). Google Patents. WO2016167225A1.
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Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
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Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.
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Mixed Solvent Recrystallization. (n.d.). St. Olaf College.
-
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid. (2025). BenchChem.
-
Preparation of benzoic acid of high purity. (n.d.). Journal of Research of the National Bureau of Standards.
-
How to Prepare Benzoic Acid, 2-Cyano-5-Fluoro- (9CI). (2020, October 18). Guidechem.
-
2-bromo-3-cyano-6-fluorobenzoic acid. (n.d.). Chemspace.
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A Comparative Guide to the Structural Elucidation of 2-Bromo-6-cyano-3-fluorobenzoic Acid: FTIR Spectroscopy and Complementary Techniques
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-6-cyano-3-fluorobenzoic acid, a complex substituted aromatic compound. We will explore the theoretical peak assignments and compare the utility of FTIR with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to offer a comprehensive perspective on its structural elucidation.
The Role of FTIR Spectroscopy in Molecular Characterization
FTIR spectroscopy is a rapid and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FTIR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule's functional groups.[2][3] This makes FTIR an invaluable tool for identifying the presence of key chemical moieties within a sample.[4]
Experimental Protocol: Acquiring an FTIR Spectrum
A typical procedure for obtaining an FTIR spectrum of a solid sample like 2-Bromo-6-cyano-3-fluorobenzoic acid using an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (commonly diamond or germanium) should be clean.
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected. This accounts for any atmospheric or instrumental interferences and is automatically subtracted from the sample spectrum.
-
Sample Application: A small amount of the powdered 2-Bromo-6-cyano-3-fluorobenzoic acid is placed onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the ATR crystal.
-
Spectrum Acquisition: The sample is scanned over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum. Baseline correction and other processing may be applied if necessary.
Workflow for FTIR Spectral Analysis
The interpretation of an FTIR spectrum is a systematic process that involves correlating observed absorption bands with known vibrational frequencies of functional groups.
Caption: Comparison of information from different analytical techniques.
Conclusion
FTIR spectroscopy provides a rapid and effective method for the initial characterization of 2-Bromo-6-cyano-3-fluorobenzoic acid, confirming the presence of its key functional groups. However, for an unambiguous structural elucidation, a synergistic approach is recommended. The combination of FTIR with NMR spectroscopy and mass spectrometry provides a comprehensive dataset that allows for the complete and confident characterization of novel chemical entities. This multi-technique approach is a cornerstone of modern chemical analysis in research and industrial settings.
References
-
IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, February 24). Infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
-
UniTechLink. Analysis of Infrared spectroscopy (IR). Retrieved from [Link]
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National Institutes of Health. (n.d.). Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized CN stretching vibrational bands of 1-4, as indicated. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR, NMR, and mass spectroscopy characterization of compound 1. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
Verlag der Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
ResearchGate. (2018, November 28). Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 9). Infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]
-
ACS Publications. (2022, October 12). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. Retrieved from [Link]
-
SCIRP. (2012). Sensitivity of the C-N Vibration to Solvation in Dicyanobenzenes: A DFT Study. Retrieved from [Link]
-
PubMed. (2020, November 27). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]
-
Hiden Analytical. (2024, July 4). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Retrieved from [Link]
-
Jurnal Pendidikan MIPA. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PLOS One. (2025, September 22). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
PubMed. (2009, December 15). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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Guide to Personal Protective Equipment (PPE) for Handling 2-Bromo-6-cyano-3-fluorobenzoic acid
An In-Depth Technical Guide
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 2-Bromo-6-cyano-3-fluorobenzoic acid. The recommendations are grounded in a comprehensive hazard analysis of the compound's molecular structure and are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risk and ensuring a safe laboratory environment.
Hazard Analysis: A Multi-faceted Threat Profile
2-Bromo-6-cyano-3-fluorobenzoic acid is a complex molecule presenting multiple, concurrent hazards. A simple assessment is insufficient; a risk-based approach requires deconstructing the molecule into its constituent functional groups to understand the full threat profile.
-
Benzoic Acid Core : The carboxylic acid group makes the compound inherently acidic and corrosive. As a solid, it poses a risk of skin, eye, and respiratory tract irritation upon contact or inhalation of its dust.[1][2][3][4]
-
Halogen Substituents (Bromo- and Fluoro-) : The presence of bromine and fluorine atoms enhances the compound's reactivity and irritant properties.[5][6] Halogenated organic compounds must be handled with care to prevent exposure, and their waste must be segregated as "Halogenated Organic Waste."[7][8]
-
The Cyano Group (-CN): A Critical Danger : The nitrile (cyano) functional group introduces a high degree of toxicity. Of paramount concern is the potential for the release of extremely toxic hydrogen cyanide (HCN) gas. This can occur if the compound comes into contact with strong acids. Given that the molecule itself is a carboxylic acid, meticulous care must be taken to avoid conditions that could facilitate this release. Handling procedures must always assume that HCN could be present.[9][10]
Due to this combination of corrosive, irritant, and highly toxic properties, a multi-layered approach to PPE is mandatory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place. These are non-negotiable for handling this compound.
-
Chemical Fume Hood : All handling, weighing, and transfer of 2-Bromo-6-cyano-3-fluorobenzoic acid must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[11][12] This is the primary method for preventing inhalation exposure to the powder and any potential HCN off-gassing.
-
Ventilation : The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.[2][7]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][12]
The PPE Ensemble: A Head-to-Toe Protocol
The following PPE is required for all personnel handling 2-Bromo-6-cyano-3-fluorobenzoic acid. This ensemble is designed to provide comprehensive protection against all routes of exposure.
Respiratory Protection
A standard dust mask is inadequate and strictly forbidden for this compound due to the severe inhalation hazard.
-
Required : A NIOSH-approved air-purifying respirator (APR) fitted with combination cartridges effective against organic vapors, acid gases, and particulates (P100). Given the cyanide risk, personnel should be trained on emergency procedures, and a buddy system is recommended.[10]
-
Causality : The combination cartridge is necessary to protect against the dust of the compound (P100), vapors from any solvents, and potential release of acidic gases like hydrogen bromide, hydrogen fluoride, and the critically dangerous hydrogen cyanide.
Eye and Face Protection
-
Required : Chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[12] In addition, a full-face shield must be worn over the goggles.[1][3]
-
Causality : The compound is a severe eye irritant.[4][5][6][13] The dual-layer protection of goggles and a face shield is necessary to prevent solid particulates from reaching the eyes and to protect the face from splashes.
Hand Protection
-
Required : Double-gloving is mandatory. The inner glove should be a thin nitrile glove, and the outer glove should be a thicker, chemical-resistant glove such as butyl rubber or neoprene.[1][3][14]
-
Causality : Double-gloving provides robust protection against skin irritation and absorption.[1] The outer glove bears the brunt of any direct contact, and the inner glove provides a secondary barrier in case of a tear or permeation of the outer glove. Hands must be washed thoroughly after handling, even when gloves are worn.[2][5]
Body Protection
-
Required : A chemical-resistant lab coat or overalls.[2][3] For tasks with a higher risk of spills, a chemically impervious apron should be worn over the lab coat. All clothing should be clean and put on before work begins.[1]
-
Causality : Standard cotton lab coats are not sufficient. Protective clothing made from materials that cannot be permeated by the chemical is required to prevent skin contact.[1]
Operational and Disposal Plan
A safe protocol extends beyond PPE to include the entire workflow, from handling to disposal.
Safe Handling Workflow
The following diagram outlines the mandatory step-by-step process for safely handling 2-Bromo-6-cyano-3-fluorobenzoic acid.
Caption: Standard workflow for handling 2-Bromo-6-cyano-3-fluorobenzoic acid.
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.[7]
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove all contaminated clothing.[11] Seek immediate medical attention if irritation persists.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation : Remove the person to fresh air immediately.[5][13] If the person is not breathing, trained personnel should provide artificial respiration using a bag valve mask or similar device to avoid mouth-to-mouth resuscitation.[9][12] Seek immediate medical attention.
-
Spill : Alert all personnel in the area. Evacuate if necessary. Do not breathe dust or vapors. For small spills, moisten the material first to prevent dust generation, then carefully collect it using a HEPA-filter vacuum or by gently sweeping it into a labeled, sealed container for hazardous waste disposal.[1]
Waste Disposal
-
Solid Waste : All contaminated lab supplies, including gloves, filter paper, and weigh boats, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste."[7]
-
Aqueous Waste : Any aqueous solutions containing the compound should be treated as hazardous waste and collected separately.[7]
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and national regulations.[6][8] Do not wash the material into any sewer system.[1]
Summary of Required Equipment
| Category | Equipment | Specification/Standard |
| Engineering Controls | Chemical Fume Hood | Required for all handling operations. |
| Eyewash Station & Safety Shower | Must be immediately available.[12] | |
| Respiratory Protection | Air-Purifying Respirator (APR) | NIOSH-approved with Organic Vapor/Acid Gas/P100 cartridges. |
| Eye/Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 / EN166 compliant.[12] Face shield worn over goggles. |
| Hand Protection | Double Gloves | Inner: Nitrile. Outer: Butyl rubber or Neoprene.[1][14] |
| Body Protection | Chemical-Resistant Lab Coat/Apron | Impervious material to prevent skin contact.[1][2] |
| Disposal | Waste Containers | Clearly labeled for "Halogenated Organic Waste."[7] |
References
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- Safety Precautions for Working with Aromatic Isocyanates: Applic
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK. SDS Manager.
- SAFETY DATA SHEET - 2-Bromo-3-fluorobenzoic acid, 98%. Fisher Scientific.
- SAFETY DATA SHEET - BENZOIC ACID E 210 PH. EUR. USP FCC JP. VWR.
- Safety D
- SAFETY DATA SHEET - 2-Amino-6-fluorobenzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - 2-Bromobenzoic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Bromo-6-fluorobenzoic Acid. Tokyo Chemical Industry.
- Material Safety Data Sheet Benzoic acid. Fisher Scientific.
- Bromine. University of California, Santa Barbara.
- Bromine w
- SAFETY DATA SHEET - 3-Bromo-2-fluorobenzoic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Aromatic Concentr
- Bromine - SAFETY D
- MATERIAL SAFETY D
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Cyanco.
- Sodium Cyanide Safety Handling Guide. Taekwang.
- SAFETY DATA SHEET - 2-Fluorobenzoic acid. Thermo Fisher Scientific.
Sources
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- 3. redox.com [redox.com]
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- 7. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
